4-Carboxycinnamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

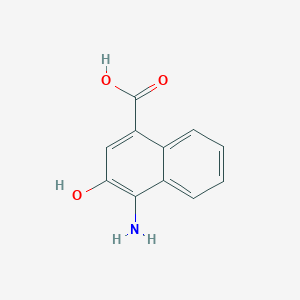

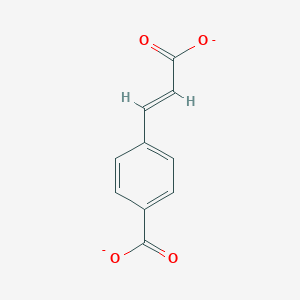

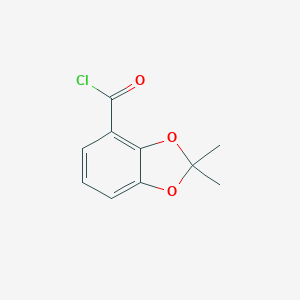

4-Carboxycinnamic acid is an organic compound that is a derivative of cinnamic acid . It is a colorless solid that is soluble in organic solvents . This compound belongs to the class of organic compounds known as cinnamic acids, which are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid .

Synthesis Analysis

4-Carboxycinnamic acid can be synthesized by solvothermal reactions . It has been used in the development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Polyesters are obtained by the polycondensation of hydroxycinnamic acid abundant in plants .Molecular Structure Analysis

The molecular formula of 4-Carboxycinnamic acid is C10H8O4 . The molecular weight is 192.17 g/mol . The IUPAC name is 4-[(E)-2-carboxyethenyl]benzoic acid .Chemical Reactions Analysis

Cinnamic acids, including 4-Carboxycinnamic acid, are reactive to ultraviolet (UV) light . Polymers based on these acids exhibit unique properties . The amorphous polycinnamate films exhibit characteristic photodeformability upon UV irradiation owing to E-Z isomerization and [2+2] cycloaddition reactions .Physical And Chemical Properties Analysis

4-Carboxycinnamic acid has a high thermal stability . It remains intact in aqueous solutions of a broad range of pH values ranging from 3 to 11 . It has a topological polar surface area of 74.6 Ų .Scientific Research Applications

Inhibition of Polyphenol Oxidase (PPO)

4-Carboxycinnamic acid has been studied for its inhibitory effects on polyphenol oxidase (PPO), an enzyme that catalyzes the oxidation of phenols to quinones . The study found that 4-carboxycinnamic acid had the strongest inhibitory effect on PPO among the tested compounds, which also included cinnamic acid and methyl cinnamate . The inhibitory effects were stronger with more carboxyl groups and at acidic pH .

Interaction with Hemoglobin

According to the DrugBank database, 4-Carboxycinnamic acid may interact with hemoglobin subunits alpha and beta . However, the exact nature and implications of these interactions are not clearly defined and require further research .

Role in Food Science and Technology

The inhibitory effects of 4-Carboxycinnamic acid on PPO also have implications in food science and technology . By inhibiting PPO, 4-Carboxycinnamic acid could potentially be used to prevent the browning of fruits and vegetables that occurs due to the enzymatic oxidation of phenols .

Potential Use in Drug Development

The interactions of 4-Carboxycinnamic acid with biological molecules like hemoglobin suggest potential applications in drug development . However, more research is needed to fully understand these interactions and their potential therapeutic benefits .

Role in Organic Chemistry

4-Carboxycinnamic acid belongs to the class of organic compounds known as cinnamic acids . These compounds, which contain a benzene and a carboxylic acid group, have various applications in organic chemistry, including the synthesis of other complex organic compounds .

Potential Use in Predictive Machine-Learning Models

The structural and chemical properties of 4-Carboxycinnamic acid could be used in the development of predictive machine-learning models . These models could potentially predict the behavior of 4-Carboxycinnamic acid and similar compounds in various chemical reactions .

Safety and Hazards

Future Directions

The use of cinnamic acid, including 4-Carboxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .

Mechanism of Action

Target of Action

4-Carboxycinnamic acid, an organic compound, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. The alpha and beta subunits are essential components of this protein.

Action Environment

The action, efficacy, and stability of 4-Carboxycinnamic acid can be influenced by various environmental factors. For instance, pH levels can affect the inhibitory effects of similar compounds .

properties

IUPAC Name |

4-[(E)-2-carboxyethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEJSGLKJYIYTB-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxycinnamic acid | |

CAS RN |

19675-63-9 |

Source

|

| Record name | 4-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)